molecular formula C17H9F4NO2 B4025935 2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone

Cat. No.: B4025935
M. Wt: 335.25 g/mol
InChI Key: YJRSWXCUPYPPQS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a trifluoromethyl group and a fluorobenzoyl group attached to an indole core, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone typically involves the trifluoroacetylation of indoles. One common method involves the reaction of indole with ethyl trifluoropyruvate in the presence of a copper catalyst (CuCl) and dimethyl sulfoxide (DMSO) as the solvent. The reaction is carried out at 80°C for 12 hours under an air atmosphere . The product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone can undergo various chemical reactions, including:

    Electrophilic substitution: Due to the presence of the indole ring, the compound can participate in electrophilic substitution reactions.

    Nucleophilic addition: The carbonyl group in the benzoyl moiety can undergo nucleophilic addition reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Nucleophilic addition: Reagents like Grignard reagents or organolithium compounds can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the indole ring, while nucleophilic addition can lead to the formation of alcohols or other derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, potentially modulating their activity. The trifluoromethyl and fluorobenzoyl groups may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone is unique due to its specific combination of functional groups and the indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-11-7-5-10(6-8-11)16(24)22-9-13(15(23)17(19,20)21)12-3-1-2-4-14(12)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRSWXCUPYPPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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